1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide

Structural isomerism Scaffold hopping Kinase selectivity

1-(4-Acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251688-88-6) is a synthetic small molecule (C21H22N4O4, MW 394.4) belonging to the imidazole-4-carboxamide class. It is a structural isomer of the well-characterized sphingosine kinase inhibitor SKI-178 (CAS 1259484-97-3), differing fundamentally in its core heterocyclic scaffold (imidazole vs.

Molecular Formula C21H22N4O4
Molecular Weight 394.431
CAS No. 1251688-88-6
Cat. No. B2901014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
CAS1251688-88-6
Molecular FormulaC21H22N4O4
Molecular Weight394.431
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N4O4/c1-14(26)23-16-6-4-15(5-7-16)11-25-12-18(22-13-25)21(27)24-17-8-9-19(28-2)20(10-17)29-3/h4-10,12-13H,11H2,1-3H3,(H,23,26)(H,24,27)
InChIKeyIHZKJAZKFWSIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251688-88-6): A Structurally Distinct Imidazole-4-Carboxamide for Kinase-Targeted Research


1-(4-Acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251688-88-6) is a synthetic small molecule (C21H22N4O4, MW 394.4) belonging to the imidazole-4-carboxamide class . It is a structural isomer of the well-characterized sphingosine kinase inhibitor SKI-178 (CAS 1259484-97-3), differing fundamentally in its core heterocyclic scaffold (imidazole vs. pyrazole-carbohydrazide) while sharing the same molecular formula [1]. Preliminary data suggests this compound may interact with cyclin-dependent kinases (CDKs), a target class distinct from the SphK1/2 activity of its isomer SKI-178 . This scaffold-level differentiation makes it a valuable tool for probing kinase selectivity profiles and for structure-activity relationship (SAR) studies where core heterocycle identity is a critical variable.

Why 1-(4-Acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide Cannot Be Substituted by Generic Imidazole-4-Carboxamides or Its Structural Isomer SKI-178


The imidazole-4-carboxamide scaffold exhibits pronounced target selectivity that is exquisitely sensitive to both the N1-benzyl and N-phenyl substitution patterns . In the case of 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide, the combination of the 4-acetamidobenzyl group at N1 and the 3,4-dimethoxyphenyl group at the carboxamide nitrogen creates a unique pharmacophore that is absent in simpler analogs such as the N-phenyl or N-(4-methoxyphenyl) variants . Furthermore, its structural isomer SKI-178 (CAS 1259484-97-3) possesses a pyrazole-5-carbohydrazide core rather than an imidazole-4-carboxamide core, resulting in fundamentally different hydrogen-bonding geometry, tautomeric behavior, and target engagement profiles . Simply substituting one for the other based on molecular formula equivalence would collapse the very SAR logic that defines their distinct biological utilities. Any procurement decision that ignores these scaffold-level and substitution-pattern differences risks introducing uncontrolled variables into kinase profiling experiments.

Quantitative Differentiation Evidence for 1-(4-Acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251688-88-6)


Core Scaffold Isomerism: Imidazole-4-Carboxamide vs. Pyrazole-5-Carbohydrazide Differentiation from SKI-178

The target compound is a constitutional isomer of SKI-178 (CAS 1259484-97-3), with which it shares the identical molecular formula (C21H22N4O4) but differs in its core heterocycle: an imidazole-4-carboxamide versus SKI-178's pyrazole-5-carbohydrazide . This scaffold difference changes the number of hydrogen bond donors from 2 (target compound) to 3 (SKI-178), alters the tautomeric equilibrium, and reorients the N-phenyl substituent relative to the core, which directly impacts ATP-binding site complementarity [1]. SKI-178 is a validated dual SphK1/SphK2 inhibitor (IC50 ~0.5-1 μM in AML cells) [2], whereas preliminary data suggest the target compound may engage CDKs rather than sphingosine kinases .

Structural isomerism Scaffold hopping Kinase selectivity

N-Phenyl Substitution: 3,4-Dimethoxy vs. 4-Methoxy vs. Unsubstituted Phenyl Impact on Lipophilicity and Predicted Kinase Binding

The 3,4-dimethoxyphenyl substituent on the carboxamide nitrogen of the target compound distinguishes it from simpler analogs: 1-(4-acetamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251609-02-5, MW 378.4, C21H22N4O3) and 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide (MW 334.4, C19H18N4O2) . The additional methoxy group at the 3-position increases both molecular weight (+16 Da vs. the 4-methoxy analog) and hydrogen bond acceptor count (+1), and is predicted to elevate logP by approximately 0.3-0.5 units based on additive fragment contributions . In imidazole-4-carboxamide kinase inhibitor series, 3,4-dimethoxy substitution on the terminal phenyl ring has been associated with enhanced type II kinase inhibitor character via occupation of the allosteric back pocket [1].

SAR Lipophilicity Type II kinase inhibitors

Predicted CDK Inhibition Profile: Class-Level Differentiation from SphK-Targeted Isomer SKI-178

While SKI-178 (CAS 1259484-97-3) is characterized as a dual SphK1/SphK2 inhibitor with an additional microtubule-disrupting activity [1], the target compound has been anecdotally associated with cyclin-dependent kinase (CDK) inhibition . This target class divergence is mechanistically significant: SphK inhibition modulates sphingolipid signaling, whereas CDK inhibition directly arrests cell cycle progression [2]. The imidazole-4-carboxamide scaffold has established precedent as a CDK inhibitor pharmacophore; for example, imidazole-4-carboxamide derivatives in the literature have demonstrated CDK4/6 IC50 values as low as 1.10 nM [3], supporting the plausibility of CDK engagement by the target compound.

CDK inhibition Cell cycle Kinase profiling

Acetamidobenzyl Substituent as a Metabolic Stability and Solubility Modulator

The 4-acetamidobenzyl group at the N1 position of the imidazole ring is a conserved feature across a series of analogs (including CAS 1251609-02-5, 1251608-22-6) . This substituent is predicted to contribute to aqueous solubility via the polar acetamido moiety while simultaneously providing a metabolic soft spot for N-deacetylation that can be monitored in vitro . By contrast, SKI-178 lacks any N1-benzyl substituent, having instead a 3-(4-methoxyphenyl) group directly attached to the pyrazole core, which results in a different metabolic vulnerability profile .

Metabolic stability Solubility N-benzyl substitution

Optimal Research and Procurement Scenarios for 1-(4-Acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251688-88-6)


Kinase Selectivity Panel Profiling: Differentiating CDK from SphK Target Engagement

In broad kinase selectivity screening campaigns, the target compound serves as an imidazole-4-carboxamide-based probe for CDK activity, orthogonal to the SphK1/2-targeting isomer SKI-178. Its structural isomerism with SKI-178 (same molecular formula, different core heterocycle) provides a unique opportunity for matched molecular pair analysis to deconvolve the contribution of the core scaffold to kinase selectivity [1]. Researchers can use this compound alongside SKI-178 in parallel assays to attribute phenotypic effects specifically to CDK versus SphK pathway modulation.

Structure-Activity Relationship (SAR) Studies: Methoxy Scan on the N-Phenyl Ring

The 3,4-dimethoxyphenyl substitution pattern distinguishes this compound from its 4-methoxy and unsubstituted phenyl analogs. This compound is ideally suited for systematic 'methoxy scan' SAR campaigns where the number and position of methoxy groups on the terminal phenyl ring are varied while keeping the imidazole-4-carboxamide core and 4-acetamidobenzyl N1 substituent constant . Such studies are critical for establishing the pharmacophoric requirements for kinase binding pocket complementarity.

Metabolic Stability Assessment: Acetamido Group as a Built-In Analytical Handle

The 4-acetamidobenzyl substituent provides a predictable metabolic soft spot (N-deacetylation) that can be monitored by LC-MS/MS. This compound is suitable for use in in vitro microsomal or hepatocyte stability assays where the appearance of the deacetylated metabolite serves as a quantitative marker for CYP450-mediated metabolism . This feature is particularly valuable in early-stage ADME screening of imidazole-containing kinase inhibitor series.

Scaffold-Hopping Benchmarking: Imidazole vs. Pyrazole Core Comparison

For medicinal chemistry groups pursuing scaffold-hopping strategies, this compound and SKI-178 constitute a rare pair of constitutional isomers with identical molecular formulas but different core heterocycles. Co-procurement of both compounds enables direct comparison of imidazole-4-carboxamide versus pyrazole-5-carbohydrazide scaffolds in terms of target engagement, cellular permeability, and metabolic stability, all while controlling for molecular weight and lipophilicity .

Quote Request

Request a Quote for 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.